molecular formula C15H9F5O B1327953 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-62-6

2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327953
CAS No.: 898778-62-6
M. Wt: 300.22 g/mol
InChI Key: WPMOBRHFJAFZMB-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic organic compound with the molecular formula C15H9F5O. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various chemical research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 3,4,5-trifluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone exerts its effects is primarily through its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 2,3,4-Trifluorophenol
  • Tris(3,4,5-trifluorophenyl)borane

Comparison: Compared to these similar compounds, 2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific arrangement of fluorine atoms and the presence of a propiophenone moiety. This unique structure imparts distinct chemical properties, such as higher reactivity and stability, making it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMOBRHFJAFZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645034
Record name 1-(2,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-62-6
Record name 1-Propanone, 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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